molecular formula C20H21N3O2S B3303852 N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide CAS No. 921503-87-9

N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B3303852
CAS No.: 921503-87-9
M. Wt: 367.5 g/mol
InChI Key: ROWFHNWBAKRASU-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide is a synthetic imidazole derivative characterized by:

  • Imidazole core substituted at positions 2 (benzylsulfanyl) and 5 (hydroxymethyl).
  • N-benzyl acetamide side chain at position 1 of the imidazole ring.
  • Molecular formula: C₁₆H₁₉N₃O₂S (MW: 317.41 g/mol) .

Its design combines hydrophilic (hydroxymethyl) and lipophilic (benzyl groups) moieties, which may enhance membrane permeability and target binding.

Properties

IUPAC Name

N-benzyl-2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-14-18-12-22-20(26-15-17-9-5-2-6-10-17)23(18)13-19(25)21-11-16-7-3-1-4-8-16/h1-10,12,24H,11,13-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFHNWBAKRASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Molecular Weight Notable Activities Reference
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide Imidazole Benzylsulfanyl (C₆H₅CH₂S), Hydroxymethyl (CH₂OH) 317.41 Undocumented (potential antitumor)
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole Dinitrophenyl (NO₂), Thioacetamido (S-CH₂-CONH-) ~500 (estimated) Antimicrobial, anticancer
N-(1H-benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) Benzimidazole Tosyl (SO₂C₆H₄CH₃), Phenyl (C₆H₅) ~400 (estimated) Undocumented
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone Hydrosulfonyl (SO₃H) ~250–350 Antitumor
N-benzyl-2-(1H-imidazol-1-yl)acetamide (1a) Imidazole None (simpler structure) ~231 Basic acetamide scaffold
Key Observations:

Core Heterocycle: The target compound uses an imidazole core, whereas analogues like W1 and 5a feature benzimidazole, which enhances aromaticity and may improve DNA intercalation in anticancer applications .

Substituent Impact: Benzylsulfanyl vs. Hydroxymethyl: Unique to the target compound, this group may enhance solubility and hydrogen-bonding interactions compared to nitro or chlorophenyl substituents in analogues (e.g., ) .

Biological Activity

N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide is an intriguing compound due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and its implications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of the Benzylsulfanyl Group : The initial step typically includes the reaction of a benzyl halide with a thiol to introduce the sulfanyl group.
  • Imidazole Ring Formation : A cyclization reaction involving appropriate precursors leads to the formation of the imidazole ring.
  • Final Coupling : The imidazole derivative is then coupled with benzyl and acetamide groups under specific reaction conditions.

The compound's structure is characterized by a benzyl group, a sulfanyl moiety, a hydroxymethyl group, and an imidazole ring, which contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 3.8 µM for related structures . The presence of the benzylsulfanyl group enhances this antimicrobial activity by potentially disrupting bacterial cell division through interaction with key proteins like FtsZ.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Research indicates that imidazole derivatives can inhibit various cancer cell lines by targeting specific cellular pathways. For example, structural modifications in similar compounds have led to promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various biochemical pathways.

This dual mechanism allows it to exert therapeutic effects across multiple biological systems.

Study 1: Antitubercular Activity

A series of related compounds were synthesized and tested for their activity against M. tuberculosis. Compounds with structural similarities to this compound showed MIC values indicating potent antitubercular activity, particularly against multidrug-resistant strains .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that derivatives of this compound induced significant apoptosis in cancer cells while maintaining low toxicity in normal cell lines. This suggests a favorable therapeutic index for potential clinical applications.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesTarget Organism/Cell Type
AntimicrobialN-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)...3.8 µMMycobacterium tuberculosis
AnticancerSimilar imidazole derivativesVaries (e.g., 16.5 µM)Various cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide
Reactant of Route 2
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide

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